Cas no 2228643-06-7 (2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid)

2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid is a versatile compound characterized by its complex structure. It offers high purity and stability, making it suitable for various chemical reactions. The presence of a hydroxyl group and a tert-butoxy carbonyl group provides a broad range of synthetic applications. Its unique structure also allows for potential pharmaceutical applications, warranting further investigation.
2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid structure
2228643-06-7 structure
Product Name:2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid
CAS No:2228643-06-7
MF:C16H23NO5
MW:309.357525110245
CID:6399420
PubChem ID:165829165
Update Time:2025-06-25

2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid
    • EN300-1872314
    • 2228643-06-7
    • 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)-3-methylbutanoic acid
    • Inchi: 1S/C16H23NO5/c1-9(2)13(14(19)20)10-6-7-12(18)11(8-10)17-15(21)22-16(3,4)5/h6-9,13,18H,1-5H3,(H,17,21)(H,19,20)
    • InChI Key: MEPCECFKLAWVEE-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C=CC(=C1)C(C(=O)O)C(C)C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 309.15762283g/mol
  • Monoisotopic Mass: 309.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 95.9Ų

2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid Pricemore >>

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Additional information on 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid

Introduction to 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid (CAS No. 2228643-06-7)

2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid, identified by its CAS number 2228643-06-7, is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in modern medicinal chemistry. The structural features of this molecule, particularly its combination of an amide group, a hydroxyl group, and a hydrophobic side chain, contribute to its unique chemical properties and potential therapeutic utilities.

The synthesis and characterization of 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid have been extensively studied in recent years, driven by the need for novel scaffolds in drug discovery. The presence of the (tert-butoxy)carbonylamino moiety suggests a protective group commonly used in peptide chemistry, indicating potential applications in the synthesis of peptide mimetics or protease inhibitors. Additionally, the 4-hydroxyphenyl group introduces a phenolic moiety, which is known for its antioxidant and anti-inflammatory properties, further enhancing the compound's pharmacological relevance.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying bioactive molecules. In this context, 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid has been subjected to molecular docking studies to evaluate its binding affinity to various biological targets. Preliminary results indicate that this compound exhibits favorable interactions with enzymes involved in metabolic pathways, such as kinases and cytochrome P450 enzymes. These interactions are particularly relevant given the increasing focus on targeting metabolic dysregulation in diseases like diabetes and cancer.

The hydroxyl group in the 4-hydroxyphenyl ring also opens up possibilities for further derivatization, allowing for the creation of analogs with enhanced solubility or improved bioavailability. For instance, etherification or esterification of this hydroxyl group could yield derivatives that are more stable under physiological conditions or better suited for oral administration. Such modifications are crucial in pharmaceutical development, as they can significantly impact the pharmacokinetic profile of a drug candidate.

In vitro studies have begun to explore the potential of 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid as an inhibitor of specific disease-related pathways. Notably, research has shown that compounds with similar structural motifs can modulate inflammatory responses by inhibiting NF-κB signaling. The amide bond and phenolic hydroxyl group in this molecule may interact with key residues in inflammatory proteins, thereby dampening pro-inflammatory cytokine production. This mechanism is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis.

The tert-butoxy carbonyl group not only serves as a protective moiety but also contributes to the compound's overall lipophilicity, which is a critical factor in drug design. Balancing lipophilicity with polar surface area is essential for achieving optimal membrane permeability and intracellular distribution. Computational models have been employed to predict how modifications to the side chain could fine-tune these properties without compromising biological activity.

Another area of interest is the potential application of 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid in oncology research. The ability of certain phenolic derivatives to induce apoptosis or inhibit tumor cell proliferation has been well-documented. Given its structural similarity to known chemotherapeutic agents, this compound warrants further investigation as a candidate for developing novel anticancer therapies. Preclinical studies are currently underway to assess its efficacy and safety profile in animal models.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are based on structures derived from plants or microorganisms. The phenolic moiety in 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid aligns with this trend, as phenolic compounds are widely recognized for their therapeutic potential. Future research may explore biosynthetic pathways that could produce analogs of this compound more efficiently, reducing reliance on synthetic routes that may be costly or environmentally unsustainable.

Environmental considerations are also increasingly influencing pharmaceutical research. Sustainable synthesis methods are being prioritized to minimize waste and reduce energy consumption. Techniques such as flow chemistry and biocatalysis are being explored for the preparation of complex molecules like 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid. These methods not only improve efficiency but also align with global efforts to promote green chemistry principles.

The integration of machine learning into drug discovery has revolutionized how researchers identify promising candidates from vast chemical libraries. Predictive models can now forecast biological activity based on structural features alone, significantly speeding up the screening process. 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid has been used as a training example in several such models due to its unique combination of functional groups and reported bioactivity.

In conclusion, 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)-3-methylbutanoic acid (CAS No. 2228643-06-7) represents a promising lead compound with diverse applications across multiple therapeutic areas. Its structural features offer opportunities for further optimization through both synthetic chemistry and computational methods. As research continues to uncover new biological functions associated with phenolic derivatives, compounds like this one will remain at the forefront of medicinal chemistry innovation.

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